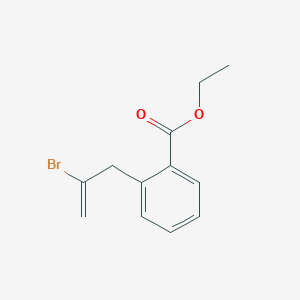

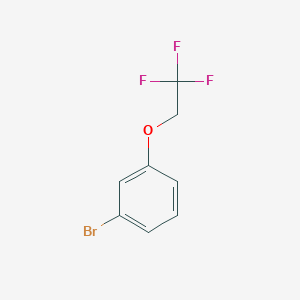

2-Bromo-3-(2-carboethoxyphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-3-(2-carboethoxyphenyl)-1-propene" is not directly mentioned in the provided papers. However, the papers discuss various brominated propene derivatives, which can offer insights into the chemical behavior and synthesis of related compounds. These derivatives are used in different chemical reactions, including annulation to form carbo- and heterocycles, gold-catalyzed rearrangements, and electrophilic reactions .

Synthesis Analysis

The synthesis of brominated propenes can involve halogen-exchange reactions, which have been shown to yield high product yields and serve as effective chemical protective groups . Additionally, the use of gold-catalysis has been demonstrated to promote regioselective rearrangements of propargylic carboxylates, leading to the formation of bromo/chloro dienes . These methods could potentially be adapted for the synthesis of "2-Bromo-3-(2-carboethoxyphenyl)-1-propene."

Molecular Structure Analysis

The molecular structure of brominated propenes can vary, with different conformers existing depending on the position of the halogen atoms. For example, 2-bromo-3-chloro-1-propene has been studied using gas-phase electron diffraction, revealing a mixture of anti and gauche conformers . This information can be useful in predicting the molecular geometry and conformational preferences of "2-Bromo-3-(2-carboethoxyphenyl)-1-propene."

Chemical Reactions Analysis

Brominated propenes participate in various chemical reactions. For instance, they can undergo SE' reactions with aldehydes, radical reactions for C-alkylation , and serve as annulating agents to form five-membered carbo- and heterocycles . These reactions are crucial for further functionalization and could be relevant for the chemical manipulation of "2-Bromo-3-(2-carboethoxyphenyl)-1-propene."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propenes can be influenced by the presence of different substituents. For example, the crystal structure, thermal stability, and reactivity towards electrophiles can vary significantly . These properties are important for understanding the behavior of "2-Bromo-3-(2-carboethoxyphenyl)-1-propene" in different environments and reactions.

Relevant Case Studies

While there are no direct case studies on "2-Bromo-3-(2-carboethoxyphenyl)-1-propene," the papers provide examples of related compounds. For instance, the total synthesis of a naturally occurring dibrominated compound has been achieved, which could serve as a model for the synthesis of complex brominated molecules . Additionally, the crystal structure of a chalcone derivative provides insights into the intermolecular interactions that could be present in similar compounds .

科学的研究の応用

Synthesis and Reactivity

2-Bromo-3-(2-carboethoxyphenyl)-1-propene and its derivatives are utilized in various chemical synthesis and reactivity studies. For instance, they are pivotal in nucleophilic attack experiments, demonstrating regiochemical shifts influenced by the presence of acetate ions or phenoxide ions, providing insights into the regiochemistry of nucleophilic attacks on 2-halo pi-allyl complexes (Organ, Arvanitis & Hynes, 2003). Similarly, studies on the synthesis and structural determination of related compounds, like chalcones, shed light on molecular geometry and intermolecular interactions, offering a foundation for further chemical applications (Jasinski et al., 2010).

Polymerization Processes

The compound and its related structures play a significant role in polymerization processes. Research indicates its use in catalyst-transfer polycondensation, leading to well-defined polymers like poly(3-hexylthiophene), which have applications in electronic devices (Miyakoshi, Yokoyama & Yokozawa, 2005). Further studies explore the use of this compound in synthesizing block copolymers with hydrophilic and hydrophobic side chains, demonstrating the versatility of this compound in creating materials with varied properties (Yokozawa, Adachi & Miyakoshi, 2007).

Medicinal Chemistry and Biotechnology

In medicinal chemistry and biotechnology, the compound's derivatives have been studied for their interaction with DNA, potential antioxidant activities, and enzyme inhibition, indicating their relevance in therapeutic and biological applications. Studies exploring the synthesis and biological activities of novel bromophenols, including natural products, highlight the compound's potential in generating new drug candidates for various diseases (Rasool et al., 2021).

Material Science and Fire Suppression

In material science, derivatives of 2-Bromo-3-(2-carboethoxyphenyl)-1-propene have been used to synthesize electron-transport materials and to study the fire suppression efficiencies of certain gas mixtures, indicating the compound's application in developing advanced materials and safety technologies (Zou, Vahdat & Collins, 2001).

特性

IUPAC Name |

ethyl 2-(2-bromoprop-2-enyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVFKFDYPUGUJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641148 |

Source

|

| Record name | Ethyl 2-(2-bromoprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(2-carboethoxyphenyl)-1-propene | |

CAS RN |

731772-80-8 |

Source

|

| Record name | Ethyl 2-(2-bromoprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)